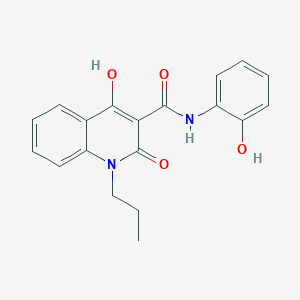
N'-(4-fluorobenzylidene)-2-(1-naphthyl)acetohydrazide
Overview
Description
N-(4-fluorobenzylidene)-2-(1-naphthyl)acetohydrazide, also known as FNAH, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the class of hydrazones and is synthesized through a simple reaction between 4-fluorobenzaldehyde and 2-(1-naphthyl)acetohydrazide. FNAH has shown promising results in various research studies, making it an interesting topic to explore.
Mechanism of Action
The mechanism of action of N'-(4-fluorobenzylidene)-2-(1-naphthyl)acetohydrazide is not fully understood, but it is believed to involve the inhibition of various signaling pathways. This compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. It has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune responses. This compound has also been shown to activate the AMPK pathway, which is involved in energy metabolism and glucose homeostasis.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the production of pro-inflammatory cytokines. This compound has also been shown to improve glucose tolerance and insulin sensitivity in animal models. Moreover, this compound has been shown to possess antioxidant properties, which may contribute to its anti-inflammatory and anti-cancer effects.
Advantages and Limitations for Lab Experiments
N'-(4-fluorobenzylidene)-2-(1-naphthyl)acetohydrazide has several advantages for lab experiments, including its ease of synthesis and its low cost. This compound has also been shown to possess various biological activities, making it a promising compound for further research. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Moreover, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Future Directions
There are several future directions for research on N'-(4-fluorobenzylidene)-2-(1-naphthyl)acetohydrazide. One potential direction is to investigate its potential use in treating other diseases, such as neurodegenerative disorders and cardiovascular diseases. Another direction is to investigate the structure-activity relationship of this compound and to develop more potent derivatives. Moreover, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects, which will be crucial for its future development as a therapeutic agent.
Conclusion
In conclusion, this compound is a promising chemical compound that has shown various biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties. This compound is synthesized through a simple reaction and has several advantages for lab experiments. However, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. The future directions for research on this compound are vast, and it holds great potential for the development of novel therapeutic agents.
Scientific Research Applications
N'-(4-fluorobenzylidene)-2-(1-naphthyl)acetohydrazide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties. This compound has been tested against different cancer cell lines, and it has been found to inhibit cell growth and induce apoptosis. Moreover, this compound has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This compound has also been investigated for its potential use in treating diabetes, as it has been shown to improve glucose tolerance and insulin sensitivity in animal models.
properties
IUPAC Name |
N-[(E)-(4-fluorophenyl)methylideneamino]-2-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O/c20-17-10-8-14(9-11-17)13-21-22-19(23)12-16-6-3-5-15-4-1-2-7-18(15)16/h1-11,13H,12H2,(H,22,23)/b21-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDUQHZQWYHABI-FYJGNVAPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NN=CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)N/N=C/C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-{3-[(3-methoxybenzyl)amino]-3-oxopropyl}-N-[4-(methylthio)phenyl]-1-piperidinecarboxamide](/img/structure/B3863709.png)
![4-{2-[(3-chlorophenoxy)acetyl]carbonohydrazonoyl}-2-methoxy-3-nitrophenyl acetate](/img/structure/B3863716.png)




![N-[2-(benzylamino)-2-phenylethyl]-4-chlorobenzenesulfonamide](/img/structure/B3863768.png)
![2-methoxy-4-[2-(4-nitrobenzoyl)carbonohydrazonoyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B3863771.png)
![2-[(1-bromo-2-naphthyl)oxy]-N'-[(5-methyl-2-furyl)methylene]acetohydrazide](/img/structure/B3863792.png)
![1-acetyl-N-{2-[(2-methylbenzyl)thio]ethyl}piperidin-4-amine](/img/structure/B3863795.png)

![isonicotinaldehyde O-{[(4-methoxyphenyl)amino]carbonyl}oxime](/img/structure/B3863809.png)
